molecular formula C9H14N2O12P2 B1205292 Uridine-5'-diphosphate CAS No. 58-98-0

Uridine-5'-diphosphate

Cat. No. B1205292
CAS RN: 58-98-0
M. Wt: 404.16 g/mol
InChI Key: XCCTYIAWTASOJW-XVFCMESISA-N
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Description

Synthesis Analysis

  • Uridine Diphosphate Glucose Pyrophosphorylase (UGD) : Catalyzes the conversion of uridine monophosphate (UMP) and glucose-1-phosphate into UDP-glucose .
  • UDP-Glucose Dehydrogenase (UGDH) : Converts UDP-glucose to UDP-glucuronic acid, which is involved in glycosylation reactions .

Molecular Structure Analysis

The molecular structure of UDP consists of the aforementioned components: pyrophosphate group, ribose sugar, and uracil base. It is a critical substrate for glycosyltransferases and other biosynthetic pathways .


Chemical Reactions Analysis

  • Cell Wall Biosynthesis : UDP-glucose contributes to cellulose and hemicellulose synthesis in plant cell walls .

Scientific Research Applications

Enzymatic Glycan Synthesis

UDP is a crucial component in enzymatic glycan synthesis. It is the activated form of glucuronic acid (GlcA), which is a common building block of polysaccharides, proteoglycans, and glycoglycerolipids . The UDP activated form, UDP-GlcA, is the monosaccharide donor for these glucuronidation reactions .

Biosynthesis of UDP-GlcA

UDP-GlcA is biosynthesized via two pathways. One involves UDP-sugar pyrophosphorylase (EC:2.7.7.-, USP), catalyzed directly from the respective GlcA-1-phosphates (GlcA1P). The other pathway, common in bacteria and animals, is synthesis of UDP-GlcA from UDP-glucose (UDP-Glc) by UDP-glucose 6-dehydrogenase (EC 1.1.1.22, UDH) using nicotinamide adenine dinucleotide (NAD +) as a cofactor .

Cascade Synthesis of UDP-GlcA

A cost-effective way to produce UDP-GlcA has been developed using whole cells expressing hyperthermophilic enzymes to afford UDP-GlcA from starch . This method couples a coenzyme regeneration system with an appropriate expression level with UDP-glucose 6-dehydrogenase in a single strain .

Role in Cell Signaling

UDP serves as a ligand for P2Y receptors . It is an endogenous signaling molecule produced by damaged cells to attract macrophages . In response to neuronal damage, UDP promotes chemotaxis and chemokinesis in microglial cells .

Substrate for RNA Polymerase

Upon phosphorylation to UTP, UDP becomes a substrate for enzymes such as RNA polymerase(s) and GTPases . These enzymes are involved in a wide range of applications from the synthesis of RNA to the regulation of G-coupled protein receptors (GPCR) and cell signaling molecules such as Rho-signaling via guanine nucleotide exchange factors (GEF) .

Quantification of Metabolite Levels

UDP has been used as a standard for quantification of metabolite levels in murine tumor interstitial fluid by liquid chromatography-mass spectrometry (LC/MS) .

Mechanism of Action

Target of Action

Uridine-5’-diphosphate (UDP) interacts with a variety of targets, including enzymes and receptors, to perform its functions . Some of the primary targets include:

Mode of Action

Uridine-5’-diphosphate interacts with its targets to bring about changes in cellular processes. For example, it serves as a ligand for P2Y receptors, promoting chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also acts as a substrate for various enzymes, participating in reactions that lead to the synthesis or degradation of other molecules .

Biochemical Pathways

Uridine-5’-diphosphate is involved in several biochemical pathways:

Pharmacokinetics

It is known that uridine-5’-diphosphate is produced endogenously and participates in various metabolic processes .

Result of Action

The action of Uridine-5’-diphosphate results in various molecular and cellular effects. For instance, it promotes chemotaxis and chemokinesis in microglial cells in response to neuronal damage . It also serves as a precursor of glycogen and can be metabolized into UDPgalactose and UDPglucuronic acid, which can then be incorporated into polysaccharides as galactose and glucuronic acid .

Action Environment

The action of Uridine-5’-diphosphate can be influenced by various environmental factors. For example, the activity of the enzymes it interacts with can be affected by factors such as pH, temperature, and the presence of other molecules. Additionally, the concentration of Uridine-5’-diphosphate in the cell can be influenced by the availability of substrates and cofactors needed for its synthesis .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCTYIAWTASOJW-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018933
Record name Uridine diphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Uridine 5'-diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Uridine-5'-diphosphate

CAS RN

58-98-0
Record name Uridine diphosphate
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Record name Uridine diphosphate
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Record name Uridine-5'-Diphosphate
Source DrugBank
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Record name Uridine diphosphate
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Record name Uridine 5'-(trihydrogen diphosphate)
Source European Chemicals Agency (ECHA)
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Record name URIDINE 5'-DIPHOSPHATE
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Record name Uridine 5'-diphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000295
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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